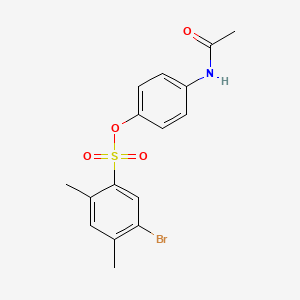

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

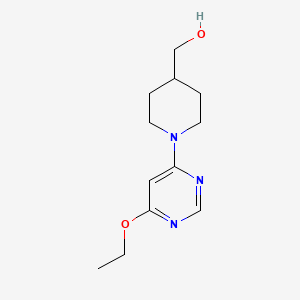

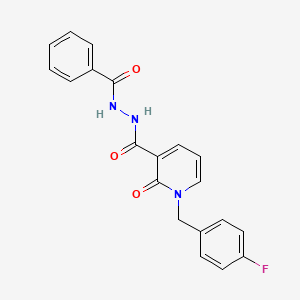

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound with a molecular formula C16H17BrNO4S. It is commonly known as Bromophenacyl bromide (BPB) and is widely used in scientific research for its unique properties. BPB is a reactive and electrophilic compound that can react with nucleophiles such as amino acids, peptides, and proteins. This property makes it an excellent tool for labeling, cross-linking, and modifying biological molecules.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- The synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene, which are closely related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, involves direct sulfonation and reduction processes. These syntheses contribute to the development of various sulfonic acids and their derivatives (Courtin, Tobel, & Doswald, 1978).

Chemical Reactions and Transformations

- In a study exploring bromo- and dimethyl-derivatives, compounds like 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines were synthesized. These compounds were then converted into sulfones, demonstrating the versatility and reactive nature of such compounds (Sharma, Gupta, Gautam, & Gupta, 2003).

Applications in Organic Synthesis

- The compound 3-bromo-2-(tert-butylsulfonyl)-1-propene, which shares structural similarities with 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, is used as a multi-coupling reagent in organic synthesis, leading to the creation of highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Membrane Modification

- Research involving amino-reactive reagents, which include compounds structurally similar to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, has shown effects on ion permeability in human red blood cells. This illustrates the potential of such compounds in studying and modifying biological membranes (Knauf & Rothstein, 1971).

Medicinal Chemistry

- Sulfonamide-derived compounds, including those structurally related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been studied for their biological activity. These studies include the synthesis of new ligands and their metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Catalysis and Material Science

- In material science, sulfonated microporous organic-inorganic hybrids, which could potentially incorporate derivatives like 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been developed as strong Bronsted acids. These materials show promise in applications such as catalysis and ion exchange due to their high surface area and microporosity (Wang, Heising, & Clearfield, 2003).

Propiedades

IUPAC Name |

(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGRBPAGGHZKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)